Methyl 3-acetamido-4,5-dihydrothiophene-2-carboxylate
Description
Methyl 3-acetamido-4,5-dihydrothiophene-2-carboxylate is a thiophene derivative characterized by a partially saturated dihydrothiophene ring, a methyl ester group at position 2, and an acetamido substituent at position 2. The acetamido group introduces hydrogen-bonding capabilities, which may influence solubility and crystallinity.
Properties
IUPAC Name |
methyl 4-acetamido-2,3-dihydrothiophene-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3S/c1-5(10)9-6-3-4-13-7(6)8(11)12-2/h3-4H2,1-2H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRIIDHDSSSISFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(SCC1)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-acetamido-4,5-dihydrothiophene-2-carboxylate typically involves the reaction of 3-acetamido-4,5-dihydrothiophene-2-carboxylic acid with methanol in the presence of a catalyst. The reaction conditions often include heating the mixture to reflux and using an acid catalyst such as sulfuric acid to facilitate the esterification process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-acetamido-4,5-dihydrothiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the acetamido group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Methyl 3-acetamido-4,5-dihydrothiophene-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of methyl 3-acetamido-4,5-dihydrothiophene-2-carboxylate involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares Methyl 3-acetamido-4,5-dihydrothiophene-2-carboxylate (Compound A) with structurally related thiophene derivatives, focusing on substituent effects, reactivity, and applications.
Table 1: Structural and Functional Comparison
Key Insights
Structural Differences: Compound A’s dihydrothiophene ring distinguishes it from aromatic analogs like the benzo[b]thiophene derivative , which exhibits higher stability due to extended conjugation.
Electronic and Reactivity Profiles: The acetamido group in Compound A is less electron-withdrawing than the cyano group in ethyl 2-(2-cyanoacetamido)-4,5-dimethylthiophene-3-carboxylate , making Compound A less reactive in Knoevenagel condensations but more stable under acidic conditions. The amino group in methyl 3-amino-4,5-dihydrothiophene-2-carboxylate offers higher nucleophilicity, whereas Compound A’s acetamido group may enhance solubility in polar solvents via H-bonding.
Applications: Compounds with cyanoacetamido groups (e.g., ) are leveraged for their antioxidant properties, suggesting that Compound A could be explored similarly, though its reduced aromaticity might alter bioactivity.
Synthetic Considerations :
- Compound A’s dihydrothiophene core may complicate synthesis compared to fully unsaturated thiophenes, requiring hydrogenation or selective reduction steps.
- Ethyl 2-(2-ethoxy-2-oxoacetamido)-4,5-dimethylthiophene-3-carboxylate demonstrates the impact of branched substituents on lipophilicity, a design strategy applicable to Compound A for tuning drug bioavailability.
Biological Activity
Methyl 3-acetamido-4,5-dihydrothiophene-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Compound Overview
- Molecular Formula: C₇H₉NO₂S
- Molecular Weight: 171.22 g/mol
- CAS Number: 85006-31-1
- Melting Point: 84–88 °C
The biological activity of this compound can be attributed to its structural features, including the presence of an acetamido group and a thiophene ring. These components allow the compound to interact with various biological targets.
Target of Action:
- The compound has been studied for its potential as a protein tyrosine kinase inhibitor, which is crucial in cancer therapy due to the role of tyrosine kinases in cell signaling pathways that regulate cell proliferation and survival.
Biochemical Pathways:
- Research indicates that this compound may influence several biochemical pathways involved in inflammation and cancer progression, making it a candidate for further therapeutic exploration.
Antimicrobial Properties
Studies have demonstrated that this compound exhibits antimicrobial activity against various pathogens. Its effectiveness can be attributed to its ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of this compound. In vitro assays have shown that it can induce apoptosis in cancer cell lines, suggesting a mechanism that may involve the activation of intrinsic apoptotic pathways .
Case Studies
- Antimicrobial Efficacy:
- Cytotoxicity in Cancer Cells:
Data Table: Biological Activities
| Activity Type | Test Organism/Cell Line | Concentration (µg/mL) | Result |
|---|---|---|---|
| Antimicrobial | MRSA | 20 | >90% inhibition |
| Anticancer | H460 Lung Cancer Cells | 20 | >90% growth inhibition |
| Apoptosis Induction | Various Cancer Cell Lines | Varies | Induction observed |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
